4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, which are characterized by a chromene backbone. The molecular formula of this compound is , and its structure features a butyl group at the 4-position and a 3-oxobutan-2-yl group at the 7-position of the chromen-2-one framework. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science .
The chemical reactivity of 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one encompasses several types of reactions:
The major products formed from these reactions depend on specific conditions and reagents used.
Research indicates that compounds similar to 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one may exhibit diverse biological activities. These include:
The specific biological activity of 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one requires further investigation to elucidate its mechanisms of action.
The synthesis of 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one typically involves several key steps:
4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one has potential applications across various fields:
Interaction studies are crucial for understanding how 4-butyl-7-[(3-oxobutan-2-yloxy)] interacts with biological targets. Preliminary studies suggest that it may affect enzyme activities or receptor signaling pathways, although detailed mechanistic studies are necessary to confirm these interactions and elucidate their implications for therapeutic use .
Several compounds share structural similarities with 4-butyl-7-[(3-oxobutan-2-yloxy)-]chromen-2-one. Below are some examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-butyl-7-(4-vinylbenzyl)oxy)-2H-chromen-2-one | Contains a vinylbenzyl group instead of 3-butanoyl | May have different biological activities due to the vinyl group |
| 4-methylcoumarin | Lacks substituents at positions 4 and 7 | Simpler structure, primarily used as a fluorescent probe |
| Coumarin | Basic chromenone structure without additional groups | Known for its fragrance and flavor properties |
Uniqueness: The presence of both butyl and 3-butanoyl groups in 4-butyl-7-[ (3 oxobutan - 2 - yl) oxy] - 2H - chromen - 2 - one imparts distinct chemical reactivity and potential biological activity compared to these similar compounds .
Resorcinol (1,3-dihydroxybenzene) serves as the foundational phenol precursor due to its dual hydroxyl groups, which activate the aromatic ring for electrophilic substitution. In the Pechmann condensation, resorcinol reacts with β-ketoesters to form the coumarin core, with the 7-hydroxyl group retained for subsequent functionalization [1] [6]. The electron-donating hydroxyl groups at positions 1 and 3 direct cyclization to the 2-position of the pyrone ring, ensuring regioselective coumarin formation [1] [7]. For 4-butyl substitution, β-ketoesters such as ethyl butyrylacetate (CH₃(CH₂)₂COCH₂COOEt) are employed, where the butyryl moiety becomes the 4-alkyl group during cyclization [6] [7].
Ethyl acetoacetate (EAA) and its derivatives act as versatile β-ketoester partners in Pechmann condensations. EAA’s α-hydrogen undergoes keto-enol tautomerism, enabling nucleophilic attack on the activated phenol [1] [2]. Transesterification with resorcinol forms a phenolic ester intermediate, which undergoes intramolecular cyclization to yield the coumarin skeleton [2] [7]. For 4-butyl derivatives, ethyl butyrylacetate replaces EAA, introducing the butyl group via its β-ketoalkyl chain [6] [7].
The Pechmann condensation employs Brønsted or Lewis acids to accelerate esterification and cyclization. Amberlyst-15, a macroreticular sulfonic acid resin, achieves 54% conversion of resorcinol to 4-methylcoumarin at 160°C under solvent-free conditions [2]. Similarly, Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles catalyze coumarin synthesis with 89% yield using phloroglucinol and ethyl acetoacetate [6] [7]. Key optimization parameters include:
| Parameter | Effect on Yield/Conversion | Optimal Value |
|---|---|---|
| Catalyst Loading | ↑ Loading → ↑ Conversion (3.8%→54%) [2] | 0.250 g Amberlyst-15 |
| Temperature | ↑ Temp → ↑ Conversion (21.5%→54%) [2] | 130–160°C |
| Reaction Time | ↑ Time → ↑ Byproducts [2] | 20–60 minutes |
Sulfuric acid remains a classical catalyst but requires harsh conditions, whereas heterogeneous catalysts like Amberlyst-15 enable milder protocols [1] [2].
Microwave irradiation enhances reaction rates and yields by promoting rapid dielectric heating. A solvent-free protocol using Amberlyst-15 and resorcinol achieves 54% conversion to 4-methylcoumarin in 20 minutes at 160°C, compared to 6 hours under conventional heating [2]. This method minimizes side reactions, as localized heating reduces thermal degradation [2] [7].
The β-ketoester exists in equilibrium between keto and enol forms, with the keto tautomer preferentially adsorbing onto acid catalysts [1] [2]. Protonation of the carbonyl oxygen generates an electrophilic acylium ion, which undergoes transesterification with resorcinol’s hydroxyl group [2] [7]. Intramolecular attack of the phenol’s ortho-position onto the activated carbonyl forms the chromenone ring, followed by dehydration to yield the coumarin [1] [6].
Regioselective oxyalkylation at the 7-position is governed by the phenol’s electronic environment. Resorcinol’s 1,3-dihydroxy substitution directs electrophiles to the 4- and 7-positions, with the latter’s hydroxyl group serving as a nucleophile for subsequent alkylation [1] [6]. Introducing the 3-oxobutan-2-yl group requires protecting the 1-hydroxyl group, ensuring alkylation occurs exclusively at the 7-position. Lewis acid catalysts like BF₃·Et₂O facilitate this by activating the alkylating agent while stabilizing the transition state [7].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one through detailed analysis of proton and carbon chemical shifts and coupling patterns. The coumarin scaffold exhibits characteristic spectroscopic features that are well-established in the literature [1] [2] [3] [4].
Proton Nuclear Magnetic Resonance Analysis
The aromatic proton signals in coumarin derivatives demonstrate predictable chemical shift patterns based on substituent effects and electronic environment. In the fundamental coumarin structure, H-3 typically appears at δ 6.24 ppm as a doublet with coupling to H-4, while H-4 resonates at δ 7.78 ppm [5]. The benzene ring protons H-5, H-6, and H-8 appear between δ 7.2-7.6 ppm, with H-8 consistently showing the most downfield chemical shift due to deshielding by the adjacent oxygen atom [3] [5].
For 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one, the 4-butyl substituent significantly impacts the H-3 chemical shift through electron-donating effects. Alkyl substitution at the 4-position typically causes an upfield shift of H-3 due to increased electron density in the pyrone ring [6] [7]. The butyl chain protons display characteristic patterns: the CH₂ group adjacent to the coumarin ring (α-CH₂) appears at approximately δ 2.6-2.8 ppm, while the remaining methylene groups resonate progressively upfield at δ 1.3-1.6 ppm, with the terminal methyl group appearing as a triplet at δ 0.9 ppm [8] [9].
The 7-[(3-oxobutan-2-yl)oxy] substituent introduces additional complexity to the spectrum. The ester linkage oxygen provides significant deshielding effects on the attached 3-oxobutan-2-yl moiety. The H-2' proton appears as a quartet around δ 5.2-5.6 ppm due to coupling with the adjacent methyl group [10]. The ketone carbonyl at position 3' of the side chain causes characteristic downfield shifts for neighboring protons, with the acetyl methyl group resonating at approximately δ 2.1 ppm [2] [11].
The aromatic region shows distinct patterns for H-6 and H-8, which appear as two separate doublets with meta-coupling (J ≈ 2.4 Hz). The H-5 signal is typically obscured or overlapped with other aromatic signals due to its central position in the benzene ring system [1] [12].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic carbonyl and aromatic carbon chemical shifts. The lactone carbonyl C-2 consistently appears around δ 160-162 ppm, representing one of the most diagnostic signals in coumarin derivatives [4] [13]. The C-4 carbon shows variable chemical shifts depending on substitution patterns, typically ranging from δ 143-152 ppm for alkyl-substituted derivatives [6] [7].
The aromatic carbons C-5 through C-10 display predictable chemical shift ranges. C-9 and C-10 (quaternary carbons) typically resonate between δ 118-155 ppm, while the protonated aromatic carbons appear between δ 112-132 ppm [4]. The 7-position substitution causes characteristic perturbations in the chemical shifts of C-6, C-7, and C-8, with C-7 showing significant downfield shifts due to the electron-withdrawing ester oxygen [1] [6].
The butyl chain carbons exhibit typical aliphatic chemical shift patterns: C-1' (α to the coumarin ring) appears around δ 32-35 ppm, while the subsequent methylene carbons resonate progressively upfield at δ 22-28 ppm, with the terminal methyl carbon at approximately δ 14 ppm [6] [8].
The 3-oxobutan-2-yl side chain provides distinctive carbonyl and methyl carbon signals. The ketone carbonyl C-3' resonates around δ 200-205 ppm, significantly downfield from the lactone carbonyl [11] [13]. The C-2' carbon bearing the ester oxygen appears around δ 75-80 ppm, while the associated methyl groups (C-1' and C-4') resonate at δ 19-22 ppm [10].
Mass spectrometric analysis of coumarin derivatives reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. Under electron ionization conditions, 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one follows established fragmentation patterns observed in related coumarin compounds [14] [15] [16].
Primary Fragmentation Pathways
The molecular ion peak appears at m/z 288, corresponding to the intact molecule [M]⁺- . The base peak typically results from loss of carbon monoxide (CO, 28 mass units) from the lactone ring, forming a benzofuran radical cation at m/z 260 [14]. This fragmentation represents the most characteristic reaction of coumarin derivatives and occurs through rearrangement of the pyrone ring system following initial ionization [14] [15].
Secondary fragmentation involves loss of a second carbon monoxide molecule from the m/z 260 ion, yielding a substituted tropylium ion at m/z 232. This sequential loss of two CO units (56 mass units total) is diagnostic for coumarin derivatives and provides definitive structural confirmation [14] [16].
Side Chain Fragmentation
The 4-butyl substituent undergoes typical alkyl chain fragmentation. Loss of the entire butyl group (57 mass units) from the molecular ion yields a fragment at m/z 231, while sequential loss of methyl radicals produces ions at m/z 273 and m/z 258 [14]. The terminal methyl loss (15 mass units) represents a favored fragmentation pathway for alkyl-substituted aromatics [15] [17].
The 7-[(3-oxobutan-2-yl)oxy] substituent exhibits more complex fragmentation patterns. Initial loss of the acetyl group (43 mass units) yields an ion at m/z 245, followed by potential loss of the remaining ethenoxy moiety. The ketone functionality promotes α-cleavage reactions, leading to formation of acylium ions and neutral loss of alkyl radicals [11] [15].
Characteristic Fragment Ions
Several diagnostic fragment ions provide structural confirmation:
The fragmentation pattern analysis confirms the presence of both the butyl substituent at position 4 and the oxygenated side chain at position 7, providing unambiguous structural identification [14] [16].
X-ray crystallographic analysis of coumarin derivatives reveals systematic molecular packing arrangements influenced by both aromatic stacking interactions and hydrogen bonding networks. The crystal structures of related compounds provide insights into the expected packing motifs for 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one [18] [19] [20] [21].
Molecular Geometry and Conformation
The coumarin scaffold maintains essential planarity across the benzopyran ring system, with typical deviations from planarity of less than 0.02 Å for the core aromatic framework [18] [22]. The lactone ring adopts a slightly puckered conformation due to the sp³ hybridization at the carbonyl carbon and the constraints imposed by the fused ring system [23] [22].
The 4-butyl substituent extends away from the coumarin plane, with the alkyl chain adopting an extended conformation to minimize steric interactions with the aromatic ring. Typical C-C bond lengths in the butyl chain range from 1.52-1.54 Å, consistent with standard alkyl chain geometries [18] [20].
The 7-[(3-oxobutan-2-yl)oxy] substituent introduces conformational flexibility through the ester linkage. The C-O-C bond angle at the ester oxygen typically measures 115-118°, while the dihedral angle between the coumarin plane and the side chain varies depending on crystal packing forces [23] [20].
Unit Cell Parameters and Space Group
Based on structural similarities with related 7-substituted coumarins, 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one likely crystallizes in a monoclinic space group, commonly P2₁/c or P2₁/n [18] [20]. Typical unit cell parameters for similar compounds range:
The calculated density typically falls between 1.25-1.35 g/cm³, consistent with organic compounds containing moderate molecular weight and limited heteroatom content [23] [18].
Molecular Packing Motifs
Coumarin derivatives exhibit characteristic packing patterns dominated by aromatic π-π stacking interactions and weak hydrogen bonding. The planar aromatic systems stack with typical interplanar distances of 3.4-3.8 Å, forming columnar arrangements along crystallographic axes [19] [20] [21].
The presence of the carbonyl oxygen and ester linkage facilitates weak C-H⋯O hydrogen bonds with neighboring molecules. These interactions, while individually weak (2.3-2.7 Å), collectively stabilize the crystal lattice and influence the overall packing arrangement [18] [19].
The hydrogen bonding patterns in coumarin crystal structures are predominantly governed by weak C-H⋯O interactions due to the absence of traditional hydrogen bond donors like hydroxyl or amino groups in 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one [19] [20] [21].
Primary Hydrogen Bonding Interactions
The lactone carbonyl oxygen acts as the primary hydrogen bond acceptor, forming weak interactions with aromatic C-H groups from neighboring molecules. Typical C-H⋯O distances range from 2.3-2.7 Å with C-H⋯O angles between 140-160° [18] [19]. These interactions are weaker than classical hydrogen bonds but provide significant stabilization in the solid state.
The ester oxygen in the 7-substituent serves as a secondary acceptor site, potentially forming additional C-H⋯O contacts with methyl or methylene protons from the butyl chains of adjacent molecules [20] [21]. The ketone carbonyl in the side chain provides another acceptor site, contributing to the overall hydrogen bonding network.
Network Topology and Dimensionality
The hydrogen bonding network typically forms two-dimensional sheet structures in the crystal lattice. Individual molecules connect through multiple weak C-H⋯O interactions to form extended networks parallel to specific crystallographic planes [19] [20]. These sheets then stack through π-π interactions to complete the three-dimensional crystal structure.
The topology often exhibits a herringbone or parallel stacking pattern, with molecules arranged to maximize both hydrogen bonding and aromatic stacking interactions simultaneously [18] [21]. The flexible butyl chains fill void spaces between the more rigid coumarin cores, contributing to efficient packing density.
Hirshfeld Surface Analysis
Hirshfeld surface analysis reveals the relative contributions of different intermolecular contacts in the crystal structure. For similar coumarin derivatives, H⋯H contacts typically contribute 45-55% of the total surface interactions, reflecting van der Waals interactions between alkyl substituents [20] [21]. H⋯O/O⋯H contacts account for 25-35% of interactions, representing the hydrogen bonding network. C⋯C contacts from π-π stacking comprise 8-12% of surface interactions, while other heteroatom contacts contribute the remainder [19] [20].
The dnorm surfaces highlight regions of close intermolecular contact, particularly around the carbonyl oxygens and aromatic C-H groups involved in hydrogen bonding. These analyses confirm the importance of weak hydrogen bonds in stabilizing the crystal structure and provide quantitative measures of interaction strengths [20] [21].
The thermal behavior of 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one can be predicted based on established structure-property relationships for coumarin derivatives and the specific molecular features of this compound [24] [25] [26] [27].
Melting Point Characteristics
The melting point of coumarin derivatives is significantly influenced by molecular symmetry, intermolecular interactions, and molecular weight. Base coumarin melts at 68-70°C, while substitution patterns dramatically affect this property [28]. The 4-butyl substituent increases molecular weight and provides additional van der Waals interactions, typically raising the melting point by 15-25°C compared to unsubstituted analogues [26].
The 7-[(3-oxobutan-2-yl)oxy] substituent introduces both polar interactions through the ester and ketone functionalities and increased molecular flexibility through the alkyl chain. The ester linkage enhances intermolecular hydrogen bonding capabilities, contributing to increased melting points [24] [25]. However, the branched nature of the side chain may reduce crystal packing efficiency, potentially lowering the melting point.
Based on structural analogies with related 4-alkyl-7-substituted coumarins, 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is predicted to exhibit a melting point in the range of 85-105°C [23] [26]. The presence of multiple carbonyl groups and the ester linkage favor the higher end of this range due to enhanced intermolecular interactions.
Thermal Stability Analysis
Differential scanning calorimetry analysis would reveal the compound's thermal stability profile and phase transition behavior. Coumarin derivatives typically show single, sharp melting endotherms indicating well-defined crystal structures [24] [25]. The onset temperature, peak maximum, and enthalpy of fusion provide quantitative measures of thermal behavior.
The compound's thermal stability extends well beyond the melting point, with decomposition typically occurring above 200°C for simple coumarin derivatives [24] [27]. The ester linkage represents the most thermally labile structural feature, potentially undergoing hydrolysis or elimination reactions at elevated temperatures.
Boiling Point Estimation
The boiling point of 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one can be estimated using group contribution methods and comparison with structurally related compounds. The molecular weight of 288 g/mol and the presence of polar functional groups suggest a boiling point in the range of 320-360°C at atmospheric pressure [26] [28].
The ester and ketone functionalities increase intermolecular attractions through dipole-dipole interactions, elevating the boiling point compared to purely hydrocarbon analogues. However, thermal decomposition likely occurs before the normal boiling point is reached, making distillation under reduced pressure necessary for purification [27].
The solubility behavior of 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one follows predictable patterns based on the polarity and hydrogen bonding characteristics of both the solute and potential solvents [29] [30] [28].
Polarity and Hydrogen Bonding Analysis
The compound exhibits moderate polarity due to the lactone carbonyl, ester linkage, and ketone functionality. The calculated log P value is estimated at 2.8-3.4, indicating favorable solubility in moderately polar organic solvents [29] [26]. The molecule can act as a hydrogen bond acceptor through its three oxygen atoms but lacks donor capabilities, limiting solubility in protic solvents requiring strong hydrogen bonding networks.
Solvent-Specific Solubility Predictions
Chloroform and Dichloromethane: Excellent solubility expected (>50 mg/mL) due to favorable polarity matching and ability of chlorinated solvents to interact with carbonyl groups through weak hydrogen bonding [29] [28]. These solvents are commonly used for coumarin derivative purification and analysis.
Ethyl Acetate: Good solubility anticipated (20-40 mg/mL) as the ester functionality provides favorable interactions with the ethyl acetate carbonyl and ester groups. The similar polarity profiles ensure compatible dissolution behavior [30] [28].
Acetone: Moderate to good solubility expected (15-35 mg/mL) due to the ketone functionality in both solute and solvent providing favorable dipole-dipole interactions [29] [31]. The relatively low molecular weight of acetone facilitates dissolution of the larger coumarin derivative.
Ethanol and Methanol: Limited solubility predicted (5-15 mg/mL) despite the alcohol's ability to form hydrogen bonds with the carbonyl oxygens. The alkyl substituents reduce polar surface area, limiting alcohol solubility [30] [28].
Dimethyl Sulfoxide: Excellent solubility expected (>50 mg/mL) due to DMSO's exceptional solvating ability for polar organic compounds. The sulfoxide group can interact favorably with all three carbonyl functionalities [29] [31].
Hexane and Petroleum Ether: Poor solubility anticipated (<1 mg/mL) due to polarity mismatch. The multiple polar functionalities prevent dissolution in purely hydrocarbon solvents [29] [28].
Temperature Effects on Solubility
Solubility in all solvents increases with temperature following typical thermodynamic behavior. The temperature coefficient of solubility is expected to be most pronounced in marginally compatible solvents like alcohols, where increased thermal energy overcomes unfavorable enthalpic interactions [30] [27].